molecular formula C17H17ClN2O2 B8587979 N-[4-Chloro-2-(pyridine-3-carbonyl)phenyl]-2,2-dimethylpropanamide CAS No. 114995-53-8

N-[4-Chloro-2-(pyridine-3-carbonyl)phenyl]-2,2-dimethylpropanamide

Cat. No. B8587979
Key on ui cas rn: 114995-53-8
M. Wt: 316.8 g/mol
InChI Key: WJELVNYAWTXMLN-UHFFFAOYSA-N
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Patent
US07420055B2

Procedure details

N-[4-chloro-2-(pyridine-3-carbonyl )-phenyl]-2,2-dimethyl-propionamide (0.65 g) was suspended in 5 mL of 70% H2SO4 and heated at 95° C. in oil bath overnight. After cooling to room temperature the solution was added drop wise with stirring to 20 mL of 40% NaOH solution placed in an ice-water bath. The fine yellow precipitate formed was collected by vacuum filtration, washed well with water and dried under vacuum to give 370 mg of product. 1H NMR (CDCl3) δ 8.84 (dd, J=2.4 Hz, 0.8 Hz, 1H) 8.77 (dd, J=4.8 Hz, 2.0 Hz, 1H) 7.93 (dt, J=8.4 Hz, 2.0 Hz, 1H) 7.43 (m, 1H) 7.35 (d, J=2.0 Hz, 1H) 7.25 (d, J=0.8 Hz, 1H) 6.71 (d, J=8.8 Hz, 1H) 6.21 (s, 2H) MS (ES) m/z=233.0 (MH)+
Quantity
0.65 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8]C(=O)C(C)(C)C)=[C:4]([C:15]([C:17]2[CH:18]=[N:19][CH:20]=[CH:21][CH:22]=2)=[O:16])[CH:3]=1.[OH-].[Na+]>OS(O)(=O)=O>[NH2:8][C:5]1[CH:6]=[CH:7][C:2]([Cl:1])=[CH:3][C:4]=1[C:15]([C:17]1[CH:18]=[N:19][CH:20]=[CH:21][CH:22]=1)=[O:16] |f:1.2|

Inputs

Step One
Name
Quantity
0.65 g
Type
reactant
Smiles
ClC1=CC(=C(C=C1)NC(C(C)(C)C)=O)C(=O)C=1C=NC=CC1
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
OS(=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature the solution
ADDITION
Type
ADDITION
Details
was added drop wise
CUSTOM
Type
CUSTOM
Details
placed in an ice-water bath
CUSTOM
Type
CUSTOM
Details
The fine yellow precipitate formed
FILTRATION
Type
FILTRATION
Details
was collected by vacuum filtration
WASH
Type
WASH
Details
washed well with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C=C1)Cl)C(=O)C=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 370 mg
YIELD: CALCULATEDPERCENTYIELD 77.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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